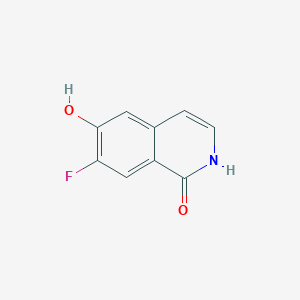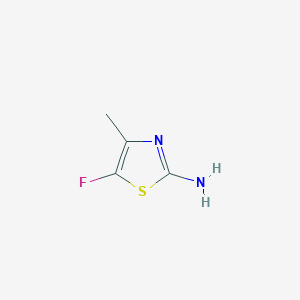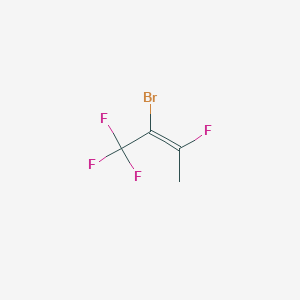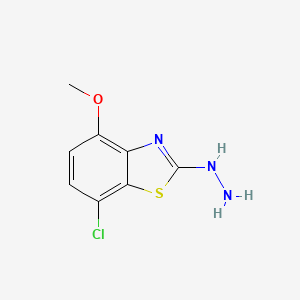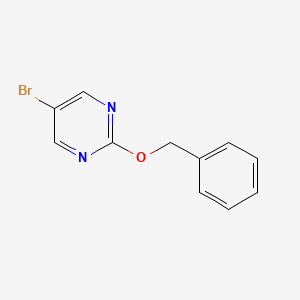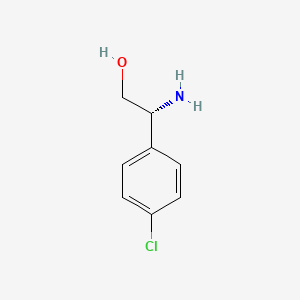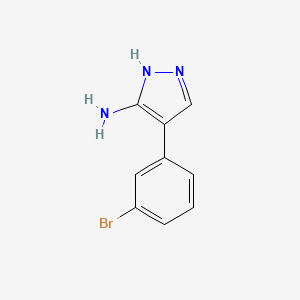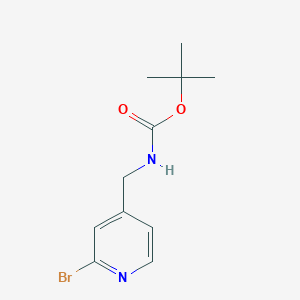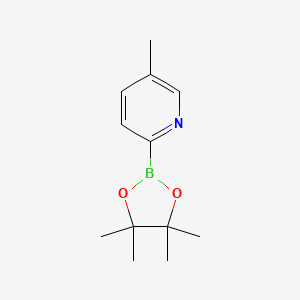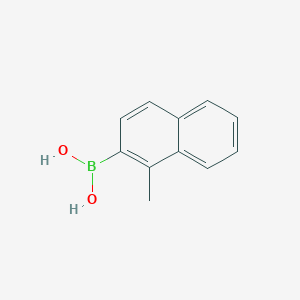
1-Methylnaphthalene-2-boronic acid
Descripción general
Descripción
1-Methylnaphthalene-2-boronic acid is a boronic acid compound . Boronic acids are increasingly utilized in diverse areas of research . They are used in various sensing applications, both in homogeneous assays and heterogeneous detection .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives is based on multiple chemistries and building blocks using acoustic dispensing technology .Molecular Structure Analysis
The molecular formula of 1-Methylnaphthalene-2-boronic acid is C11H11BO2 . The average mass is 186.015 Da and the monoisotopic mass is 186.085205 Da .Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science . Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group .Physical And Chemical Properties Analysis
1-Methylnaphthalene-2-boronic acid has a molecular formula of C11H11BO2 . The average mass is 186.015 Da and the monoisotopic mass is 186.085205 Da .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Methylnaphthalene-2-boronic acid is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules, pharmaceuticals, and polymers .
Drug Discovery
In medicinal chemistry, boronic acids, including derivatives like 1-Methylnaphthalene-2-boronic acid, are used to design enzyme inhibitors, which are a cornerstone in drug development. They have been instrumental in creating treatments for various diseases due to their ability to interact with biologically relevant molecules .
Material Science
Boronic acids play a crucial role in the development of new materials. They are used to create polymers with specific properties, such as increased strength or chemical resistance. The ability of 1-Methylnaphthalene-2-boronic acid to participate in polymerization reactions makes it a valuable asset in material science .
Analytical Chemistry
In analytical chemistry, boronic acids are used as sensors and probes due to their affinity for diols and other functional groups. 1-Methylnaphthalene-2-boronic acid can be utilized in the detection and quantification of sugars and other substances that contain diol groups .
Environmental Science
Boronic acids are investigated for their potential use in environmental applications, such as the removal of pollutants or the capture of greenhouse gases. Research into compounds like 1-Methylnaphthalene-2-boronic acid could lead to more efficient methods of environmental remediation .
Biochemistry
In biochemistry, boronic acids are used to study enzyme mechanisms and substrate specificity. 1-Methylnaphthalene-2-boronic acid can act as a molecular probe to understand the biochemical pathways and interactions within living organisms .
Agricultural Chemistry
Boronic acids are explored for their use in enhancing agricultural productivity. They may be involved in plant growth regulation, pest control, and improving crop resistance to environmental stresses. 1-Methylnaphthalene-2-boronic acid could contribute to these areas by acting as a growth regulator or protective agent .
Polymer Chemistry
The field of polymer chemistry benefits from the unique properties of boronic acids in creating novel polymers. 1-Methylnaphthalene-2-boronic acid can be incorporated into polymers to impart specific characteristics, such as thermal stability or chemical reactivity, which are crucial for advanced applications .
Mecanismo De Acción
Target of Action
1-Methylnaphthalene-2-boronic acid is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like 1-Methylnaphthalene-2-boronic acid) and organic halides .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 1-Methylnaphthalene-2-boronic acid acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst inserts itself into a carbon-halogen bond. In the transmetalation step, the organoboron compound (1-Methylnaphthalene-2-boronic acid) transfers its organic group to the palladium center .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Result of Action
The primary result of the action of 1-Methylnaphthalene-2-boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 1-Methylnaphthalene-2-boronic acid in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of solvent, the temperature, and the presence of a base . The reaction conditions are generally mild and tolerant of a wide range of functional groups .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-methylnaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMHOUYVGICNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668517 | |
| Record name | (1-Methylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590401-47-1 | |
| Record name | (1-Methylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 590401-47-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



